Methyl 4-(2,2-difluoroacetyl)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(2,2-difluoroacetyl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2-difluoroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 4-(2,2-difluoroacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(2,2-difluoroacetyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-difluoroacetyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoroacetyl group is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 4-(2,2-difluoroacetyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-acetylbenzoate: Lacks the difluoro substitution, resulting in different chemical reactivity and biological activity.
Methyl 4-(trifluoroacetyl)benzoate: Contains a trifluoroacetyl group, which may exhibit different steric and electronic effects compared to the difluoroacetyl group.
The uniqueness of this compound lies in its difluoroacetyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 4-(2,2-difluoroacetyl)benzoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,9H,1H3 |
InChI Key |
DMJFRFLMFLMNLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C(F)F |
Origin of Product |
United States |
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